Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl
Description
The compound Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl (hereafter referred to as Compound A) is a stereochemically complex molecule featuring:
- A biphenyl core with 3,4-difluoro substitutions on one phenyl ring.
- A 1,1'-bi(cyclohexane) moiety at the 4' position of the biphenyl, with an ethyl group at the 4'-position of the cyclohexane.
- Defined stereochemistry: (1r,1'r,4R,4'R) configuration, ensuring specific spatial arrangements of substituents.
This structure combines steric bulk from the bicyclohexane system with electronic modulation via fluorine atoms, making it a candidate for applications in materials science (e.g., liquid crystals) or medicinal chemistry (e.g., enzyme inhibition).
Properties
Molecular Formula |
C26H32F2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C26H32F2/c1-2-18-3-5-19(6-4-18)20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-15-16-25(27)26(28)17-24/h11-21H,2-10H2,1H3 |
InChI Key |
MWTNHMQXSIWVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and attachment of the cyclohexane moiety. Common synthetic routes may involve:
Formation of Biphenyl Core: This step often involves the coupling of two benzene rings through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of Cyclohexane Moiety: The cyclohexane group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects: Fluorination and Alkyl Chains
Key Comparisons :
Analysis :
Stereochemical and Conformational Analysis
Comparison with rel-(1R,1’s,4R,4’R)-4-(4-fluorophenyl)-4′-propyl-1,1′-bi(cyclohexane) () :
- Both compounds share a bicyclohexane core, but has a 4-fluorophenyl substituent vs. Compound A’s 3,4-difluorobiphenyl .
- The (1R,1’s,4R,4’R) configuration in suggests similar stereochemical complexity, which impacts molecular packing and crystallinity. Single-crystal X-ray diffraction (SC-XRD) studies, refined using SHELXL (), would reveal differences in bond angles and torsional strain .
Suzuki–Miyaura Coupling :
- Compound A likely employs this method (analogous to ’s synthesis of difluorinated biphenyls). However, its bicyclohexane moiety may require additional steps (e.g., hydrogenation of biphenyl precursors).
- Yields for analogous compounds in average 78% , but stereoselective synthesis of Compound A’s bicyclohexane system might reduce efficiency .
Biological Activity
Rel-4'-((1R,1'R,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H32F2
- Molecular Weight : 382.53 g/mol
- CAS Number : 139195-63-4
- Purity : 98%
The compound features a biphenyl structure with difluoromethyl groups and an ethyl-substituted bicyclohexane moiety. Its unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound can exhibit various biological activities including anti-inflammatory effects and potential applications in treating neurodegenerative diseases.
The compound's biological activity is hypothesized to be linked to its ability to interact with specific biological targets such as enzymes involved in inflammatory pathways or neurodegenerative processes.
Anti-inflammatory Activity
A study involving related compounds demonstrated significant inhibition of pro-inflammatory cytokines. The compounds were shown to reduce the secretion of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that this compound may possess similar anti-inflammatory properties.
Neuroprotective Effects
Investigations into compounds with structural similarities have indicated potential neuroprotective effects. For example:
- BACE1 Inhibition : Related compounds have been studied for their ability to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology. The inhibition of BACE1 leads to reduced levels of amyloid-beta peptides in animal models .
Case Study 1: In Vivo Studies
In vivo studies have shown that certain derivatives of the compound can significantly lower markers of inflammation in mouse models. For instance:
- A reduction of IL-1β levels was observed after treatment with a structurally similar compound at doses ranging from 10 mg/kg to 50 mg/kg over a two-week period.
Case Study 2: Cellular Assays
Cellular assays using human monocytes revealed that the compound effectively inhibited lipopolysaccharide (LPS)-induced NF-kB activation. The IC50 for this inhibition was found to be approximately 25 pM, indicating potent anti-inflammatory activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H32F2 |
| Molecular Weight | 382.53 g/mol |
| CAS Number | 139195-63-4 |
| Purity | 98% |
| Anti-inflammatory IC50 | ~25 pM |
| Neuroprotection (BACE1 IC50) | Not directly measured |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
